molecular formula C13H10ClNO2 B066686 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride CAS No. 175135-79-2

2-(4-Methylphenoxy)pyridine-3-carbonyl chloride

Cat. No.: B066686
CAS No.: 175135-79-2
M. Wt: 247.67 g/mol
InChI Key: CGQBNLMZQVRGLL-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)pyridine-3-carbonyl chloride is a chemical compound with the molecular formula C13H10ClNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridine ring substituted with a 4-methylphenoxy group and a carbonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride typically involves the reaction of 2-(4-Methylphenoxy)pyridine-3-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group. The reaction can be represented as follows:

2-(4-Methylphenoxy)pyridine-3-carboxylic acid+SOCl22-(4-Methylphenoxy)pyridine-3-carbonyl chloride+SO2+HCl\text{2-(4-Methylphenoxy)pyridine-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-(4-Methylphenoxy)pyridine-3-carboxylic acid+SOCl2​→2-(4-Methylphenoxy)pyridine-3-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenoxy)pyridine-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water to form 2-(4-Methylphenoxy)pyridine-3-carboxylic acid and hydrochloric acid.

    Reduction: The carbonyl chloride group can be reduced to an aldehyde or alcohol under specific conditions.

Common Reagents and Conditions

    Amines: Used in substitution reactions to form amides.

    Alcohols: Used in substitution reactions to form esters.

    Thiols: Used in substitution reactions to form thioesters.

    Water: Used in hydrolysis reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    2-(4-Methylphenoxy)pyridine-3-carboxylic acid: Formed from hydrolysis.

Scientific Research Applications

2-(4-Methylphenoxy)pyridine-3-carbonyl chloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The carbonyl chloride group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenoxy)pyridine-3-carboxylic acid: The precursor to 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride.

    2-(4-Methylphenoxy)pyridine-3-carboxamide: Formed from the reaction with amines.

    2-(4-Methylphenoxy)pyridine-3-carboxylate esters: Formed from the reaction with alcohols.

Uniqueness

This compound is unique due to its reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of various compounds, particularly in the pharmaceutical and chemical industries.

Properties

IUPAC Name

2-(4-methylphenoxy)pyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-9-4-6-10(7-5-9)17-13-11(12(14)16)3-2-8-15-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQBNLMZQVRGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379260
Record name 2-(4-methylphenoxy)pyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-79-2
Record name 2-(4-methylphenoxy)pyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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